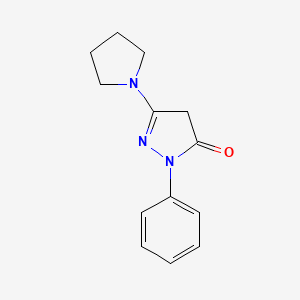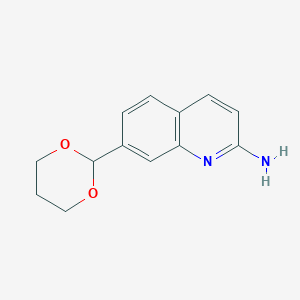
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidinyl group, and a pyrazolone core
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one typically involves a series of chemical reactions. One common synthetic route includes the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazolone products.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular pathways can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and chemical reactivity.
1-Phenyl-3-(morpholin-1-yl)-1H-pyrazol-5(4H)-one: The presence of a morpholinyl group can influence the compound’s solubility and interaction with biological targets.
1-Phenyl-3-(pyridin-1-yl)-1H-pyrazol-5(4H)-one: The pyridinyl group introduces aromaticity, potentially altering the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
30707-75-6 |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
JAKBNAULJFQSPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NN(C(=O)C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)










